Dehydro Amlodipine Oxalate

Catalog No.
S905074
CAS No.
1216406-90-4
M.F
C22H25ClN2O9
M. Wt
496.897
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dehydro Amlodipine Oxalate

CAS Number

1216406-90-4

Product Name

Dehydro Amlodipine Oxalate

IUPAC Name

3-O-ethyl 5-O-methyl 2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methylpyridine-3,5-dicarboxylate;oxalic acid

Molecular Formula

C22H25ClN2O9

Molecular Weight

496.897

InChI

InChI=1S/C20H23ClN2O5.C2H2O4/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21;3-1(4)2(5)6/h5-8H,4,9-11,22H2,1-3H3;(H,3,4)(H,5,6)

InChI Key

VAHKAMHZXZAAGV-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C(=C(N=C1COCCN)C)C(=O)OC)C2=CC=CC=C2Cl.C(=O)(C(=O)O)O

Synonyms

2-[(2-Aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methyl-3,5-pyridinedicarboxylic Acid 3-Ethyl 5-Methyl Ester Oxalate; Amlodipine Impurity D;

Dehydro Amlodipine Oxalate is the oxalate salt form of Dehydro Amlodipine, the primary oxidative degradation product of the widely used calcium channel blocker, Amlodipine. Also known as Amlodipine Impurity D or Amlodipine Related Compound A in various pharmacopeias, this compound is not intended for therapeutic use but serves as a critical analytical reference standard. Its primary procurement driver is for the identification, quantification, and control of impurities in Amlodipine drug substance and finished products, a requirement mandated by regulatory bodies to ensure pharmaceutical safety and efficacy.

Procurement Fit

Regulatory Impurity Profiling
Quantify Amlodipine EP Impurity D per pharmacopoeia.
Stability-Indicating Methods
Key marker for oxidative and acid degradation monitoring.
Bioanalytical Research
Supports metabolite quantification method setup.

For its intended application in analytical chemistry, Dehydro Amlodipine Oxalate cannot be substituted with its parent drug, Amlodipine, or a crude degradation mixture. The purpose of a reference standard is to provide a highly pure, stable, and well-characterized substance to serve as a benchmark for analytical methods. Using Amlodipine itself would make it impossible to specifically identify and quantify the dehydro impurity, as the chromatographic or spectroscopic signals would overlap. A crude mixture from a forced degradation study is unsuitable because it contains multiple, unquantified degradation products, preventing its use as a precise quantitative standard for any single impurity. The oxalate salt form provides specific handling and stability characteristics compared to the free base or other salts, making this exact compound essential for developing robust, reproducible, and compliant quality control assays.

Substitution Risk

Other amlodipine impurities cannot substitute

Impurities A, B, E, F differ in structure and retention time; using them may cause inaccurate quantification.

Oxalate salt ≠ free base or other salt forms

Solubility and stability differences between oxalate salt and free base can alter standard preparation and reproducibility.

Precursor for a Known Oxidative Degradant in Amlodipine Formulations

Dehydro Amlodipine (Impurity D) is the specific, m/z 407 pyridine derivative formed as the primary product of oxidative degradation of Amlodipine. In forced degradation studies using 30% hydrogen peroxide, Amlodipine showed 20% conversion to impurities, with Dehydro Amlodipine being selectively generated. This contrasts with hydrolytic degradation, which produces a different set of impurities. Procuring the pure oxalate salt of this specific impurity is essential for accurately monitoring this critical degradation pathway.

Evidence DimensionDegradation Pathway Specificity
Target Compound DataSelectively forms under oxidative stress (e.g., H2O2)
Comparator Or BaselineAmlodipine under other stress conditions (e.g., acid/base hydrolysis) which form different degradants
Quantified Difference20% degradation of Amlodipine in 30% H2O2 selectively yields Dehydro Amlodipine (m/z 407)
ConditionsForced degradation study using 30% H2O2 at 80°C for 6 hours.

This allows for the precise development of stability-indicating methods that can distinguish oxidative degradation from other pathways, a key regulatory requirement.

Metabolite LC-MS/MS
Reported
LLOQ: 1 ng/mL
Linear range: 1–64 ng/mL
Plasma levels: 1.4–10.9 ng/mL
Supports bioanalytical method validation for metabolite monitoring.
Human plasma data; cross-study comparability requires review.

Enables Chromatographic Resolution for Accurate Quantification in HPLC Assays

In a stability-indicating HPLC method, a novel acid degradation product of Amlodipine Besylate was observed to elute with a relative retention time (RRT) of 1.24 compared to the parent Amlodipine peak. While this specific impurity was different, the principle demonstrates the necessity of having pure reference standards like Dehydro Amlodipine Oxalate to establish baseline separation and validate that an analytical method can resolve the impurity from the active pharmaceutical ingredient (API). Without a pure standard, confirming peak identity and achieving accurate quantification against regulatory thresholds (e.g., >0.05%) is not possible.

Evidence DimensionRelative Retention Time (RRT) in RP-HPLC
Target Compound DataProvides a distinct chromatographic peak separate from the main Amlodipine peak.
Comparator Or BaselineAmlodipine API peak (RRT = 1.00)
Quantified DifferenceEnables baseline resolution, demonstrated by other impurities having distinct RRTs (e.g., 1.24 for a different acid degradant).
ConditionsReverse-phase high-performance liquid chromatography (HPLC) for Amlodipine and its impurities.

Procuring this standard is a prerequisite for validating an HPLC method's specificity, a non-negotiable step for regulatory submissions and batch release testing.

Stability UPLC
Head-to-head
Impurity D resolved from parent drug and six other EP impurities within 11 min runtime.
Confirms specificity in multi-impurity stability-indicating method.
Zorbax C8 RRHD, 1.8μm; phosphate buffer/ACN gradient.

Facilitates Synthesis and Isolation as a Stable, Crystalline Solid for Use as a Reference Material

The synthesis of Amlodipine impurities often requires multi-step procedures followed by purification steps like column chromatography to yield a pure compound. The formation of an oxalate salt is a common and effective strategy in pharmaceutical chemistry to isolate and stabilize amine-containing compounds as crystalline, easy-to-handle solids. Compared to the free base, which may be an oil or an amorphous solid, the oxalate salt form offers improved handling, weighing accuracy, and long-term stability, which are critical attributes for a certified reference material.

Evidence DimensionPhysical Form and Handling
Target Compound DataCrystalline, solid oxalate salt.
Comparator Or BaselineDehydro Amlodipine free base (potentially oily or amorphous).
Quantified DifferenceNot directly quantified in a single paper, but salt formation is a standard industry practice to improve solid-state properties over the corresponding free base.
ConditionsStandard laboratory and GMP manufacturing environments.

The choice of the oxalate salt directly impacts the compound's suitability as a reliable and stable reference standard for routine use in a QC laboratory.

Forced Degradation
Class-level
High levels of Impurity D formed; caused S-amlodipine prototype tablet failure.
Marks a critical degradation endpoint in formulation stability studies.
Degradation conditions unspecified; excipient incompatibility noted.
Green HPLC
Head-to-head
Impurity D resolved from amlodipine and Impurity F in an ethanol-based DoE-optimised RP-HPLC method.
Supports sustainable QC workflows with validated selectivity.
RP-select B, 5μm; phosphate buffer/ethanol (60:40); applied to market samples.

Development and Validation of Stability-Indicating HPLC Methods

This compound is the correct choice for spiking experiments during the validation of HPLC methods designed to monitor Amlodipine degradation. Its use allows analysts to prove method specificity by demonstrating baseline resolution between the Amlodipine API and this key oxidative impurity, a core requirement of ICH guidelines.

Routine Quality Control and Batch Release Testing

In a GMP environment, this reference standard is used for the routine quality control of Amlodipine besylate API and tablet formulations. It serves as the standard against which the presence and quantity of Impurity D are measured to ensure that production batches meet the purity specifications set by pharmacopeias.

Forced Degradation and Pharmaceutical Stability Studies

Researchers conducting forced degradation studies use Dehydro Amlodipine Oxalate as a definitive marker to confirm the identity of the peak corresponding to the primary oxidative degradant. This is crucial for accurately mapping the degradation pathways of Amlodipine under various stress conditions, such as exposure to oxidizing agents, light, and heat.

Application Fit Matrix

Application
Selection Property
Validation Focus
Stability-indicating method validation
Certified EP Impurity D reference
Specificity and resolution from parent drug and other impurities
Batch release testing of API
Pharmacopoeial impurity quantification
Accuracy and compliance with EP Impurity D limits
Forced degradation and preformulation studies
Oxidative/acidic degradation marker
Degradation pathway monitoring and excipient compatibility
Bioanalytical method development
Metabolite quantification capability
LLOQ and linear range assessment in human plasma research matrices

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